molecular formula C19H26N2O3 B14959715 1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B14959715
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: ILKNYOFZENVBIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group.

Vorbereitungsmethoden

The synthesis of 1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and ethoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides or cyclohexylamines.

    Introduction of the Ethoxyphenyl Group: This step typically involves the use of ethoxyphenyl halides or ethoxyphenylamines in substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethoxyphenyl or cyclohexyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the development of bioactive molecules.

    Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism by which 1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-Cyclohexyl-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and biological activity.

    1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate: This ester derivative may have different pharmacokinetic properties compared to the carboxamide form.

Eigenschaften

Molekularformel

C19H26N2O3

Molekulargewicht

330.4 g/mol

IUPAC-Name

1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H26N2O3/c1-2-24-17-11-7-6-10-16(17)20-19(23)14-12-18(22)21(13-14)15-8-4-3-5-9-15/h6-7,10-11,14-15H,2-5,8-9,12-13H2,1H3,(H,20,23)

InChI-Schlüssel

ILKNYOFZENVBIM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.